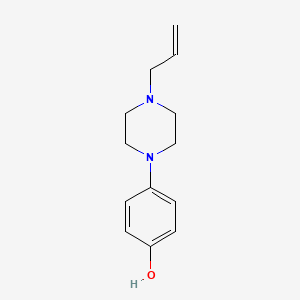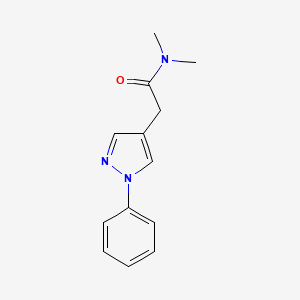
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a pyrazole-based compound that has been synthesized through several methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide is not fully understood, but it has been proposed to act through the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and protein kinase inhibition. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. The physiological effects of this compound have not been extensively studied, but it has been reported to exhibit low toxicity in animal models.
実験室実験の利点と制限
The advantages of using N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide in lab experiments include its high purity and yield, its potential as a ligand in the synthesis of metal complexes, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity in high concentrations.
将来の方向性
There are several future directions for the research on N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new applications for its use in material science. The investigation of the mechanism of action of this compound and its interaction with various enzymes and proteins is also an important direction for future research. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with improved properties and potential applications.
合成法
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide can be synthesized through several methods, including the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and acetic anhydride. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. The synthesis of this compound can also be achieved through the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and oxalyl chloride. These methods have been reported in various scientific publications, and the purity and yield of the synthesized this compound can be optimized through the modification of reaction conditions.
科学的研究の応用
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been tested for its anticancer activity, and it has been reported to exhibit cytotoxic effects against various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, and it has been reported to exhibit inhibitory effects on the production of pro-inflammatory cytokines. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor, and it has been reported to exhibit inhibitory effects on the activity of protein kinases. In material science, this compound has been studied for its potential as a ligand in the synthesis of metal complexes, and it has been reported to exhibit high binding affinity towards metal ions.
特性
IUPAC Name |
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)8-11-9-14-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJUBSLRKCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
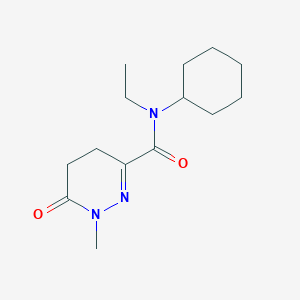
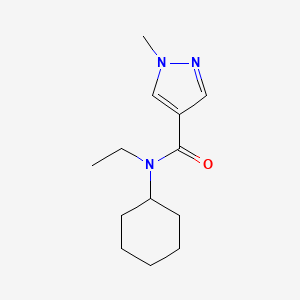
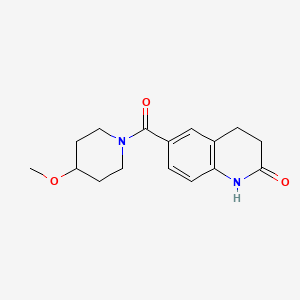
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
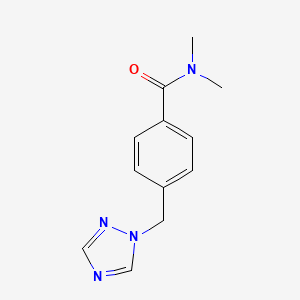
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)
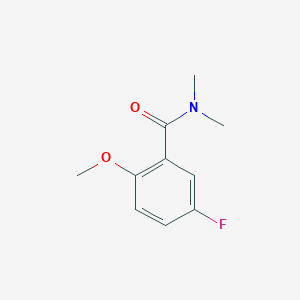
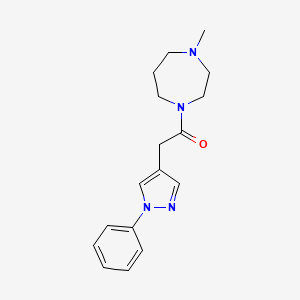
![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
